molecular formula C18H19NO3 B1659671 2-(Dimethylamino)ethyl 4-benzoylbenzoate CAS No. 67055-72-5

2-(Dimethylamino)ethyl 4-benzoylbenzoate

Cat. No. B1659671
CAS RN: 67055-72-5
M. Wt: 297.3 g/mol
InChI Key: QNZXCTPKUNGIIY-UHFFFAOYSA-N
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Patent
US04080275

Procedure details

(2-Dimethylaminoethyl)-p-benzoylbenzoate was prepared from para-benzoylbenzoic acid chloride and 2-dimethylaminoethanol. The structure of the product was confirmed by the presence of carbonyl absorption bands in the infrared spectrum at 1670 and 1725 cm-1. When added at 4% by weight loading to the test solution described in Example 3, a cure rate of 40 ft./min./lamp was observed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:17]=[CH:16][C:12]([C:13](Cl)=[O:14])=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:18][N:19]([CH3:23])[CH2:20][CH2:21][OH:22]>>[CH3:18][N:19]([CH3:23])[CH2:20][CH2:21][O:22][C:13](=[O:14])[C:12]1[CH:11]=[CH:10][C:9]([C:1](=[O:8])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCO)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The structure of the product was confirmed by the presence of carbonyl absorption bands in the infrared spectrum at 1670 and 1725 cm-1
ADDITION
Type
ADDITION
Details
When added at 4% by weight loading to the test solution

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC(C1=CC=C(C=C1)C(C1=CC=CC=C1)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.